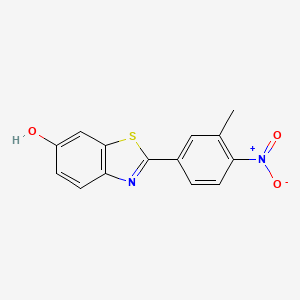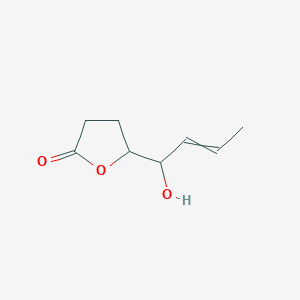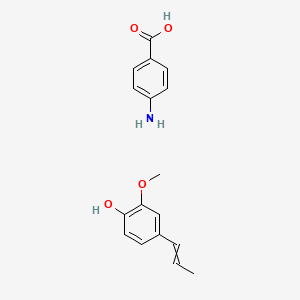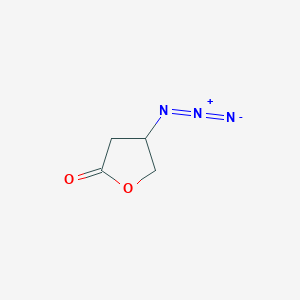
2,4-dimethylbenzenesulfonic acid;N-ethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylbenzenesulfonic acid;N-ethylethanamine is a compound formed by the combination of 2,4-dimethylbenzenesulfonic acid and N-ethylethanamine. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the benzene ring .
For the preparation of N-ethylethanamine, ethylamine is reacted with ethylene oxide under basic conditions. This reaction yields N-ethylethanamine as the primary product .
Industrial Production Methods
In industrial settings, the production of 2,4-dimethylbenzenesulfonic acid involves large-scale sulfonation reactors where xylene is treated with sulfuric acid. The reaction mixture is then neutralized and purified to obtain the desired product . N-ethylethanamine is produced through continuous flow reactors where ethylamine and ethylene oxide are reacted under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
2,4-Dimethylbenzenesulfonic acid;N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated aromatic compounds.
科学研究应用
2,4-Dimethylbenzenesulfonic acid;N-ethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-dimethylbenzenesulfonic acid;N-ethylethanamine involves its ability to act as a catalyst or reagent in various chemical reactions. The sulfonic acid group provides acidity, which can facilitate proton transfer reactions, while the ethylamine group can participate in nucleophilic substitution reactions . These properties make it a versatile compound in both organic and inorganic chemistry.
相似化合物的比较
Similar Compounds
2,4-Dimethylbenzenesulfonic acid: Similar in structure but lacks the ethylamine group.
N-ethylethanamine: Similar in structure but lacks the sulfonic acid group.
Uniqueness
The combination of the sulfonic acid group and the ethylamine group in 2,4-dimethylbenzenesulfonic acid;N-ethylethanamine provides unique chemical properties that are not present in the individual components. This dual functionality allows it to participate in a wider range of chemical reactions and applications .
属性
CAS 编号 |
499137-45-0 |
|---|---|
分子式 |
C12H21NO3S |
分子量 |
259.37 g/mol |
IUPAC 名称 |
2,4-dimethylbenzenesulfonic acid;N-ethylethanamine |
InChI |
InChI=1S/C8H10O3S.C4H11N/c1-6-3-4-8(7(2)5-6)12(9,10)11;1-3-5-4-2/h3-5H,1-2H3,(H,9,10,11);5H,3-4H2,1-2H3 |
InChI 键 |
GYLILVGOFMXWTE-UHFFFAOYSA-N |
规范 SMILES |
CCNCC.CC1=CC(=C(C=C1)S(=O)(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)

![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)

![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)



![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)


